Tomatidine (CAS 77-59-8) is a specialized steroidal alkaloid aglycone derived primarily from Solanum lycopersicum (tomato)[1]. Unlike standard steroidal sapogenins, it features a nitrogen-containing spiroaminoketal ring system, making it a highly valuable precursor for nitrogenous steroid synthesis [1]. In biological and pharmacological applications, tomatidine is procured for its highly specific intracellular activities, including potent mTORC1 activation and targeted inhibition of Staphylococcus aureus small-colony variants (SCVs) [2]. As an aglycone, it lacks the lycotetraose tetrasaccharide chain found in its natural precursor, α-tomatine, a structural difference that fundamentally alters its solubility, cellular permeability, and toxicity profile, making it uniquely suitable for in vivo systemic administration and precise intracellular targeting [2].
Substituting tomatidine with closely related steroidal compounds compromises assay integrity and introduces unacceptable toxicity [1]. Utilizing the unhydrolyzed glycoside, α-tomatine, results in non-specific membrane disruption; its sugar moiety complexes with cholesterol, leading to rapid cell permeabilization and broad cytotoxicity that masks specific intracellular signaling effects [1]. Conversely, substituting with solasodine—a structurally similar aglycone found in eggplants—introduces a 5,6-double bond in the steroidal B-ring that significantly increases in vivo hepatotoxicity and teratogenicity [1]. Furthermore, attempting to use the cheaper, non-nitrogenous sapogenin diosgenin as a functional substitute fails in anti-inflammatory and antimicrobial applications, as the absence of the secondary amine in the F-ring drastically reduces binding affinity and pathway-specific inhibition.
In lipopolysaccharide (LPS)-stimulated macrophage models, the nitrogenous structure of tomatidine provides significantly higher anti-inflammatory activity compared to related steroidal precursors. At a concentration of 40 μM, tomatidine achieves a 66% inhibition of nitrite production . In direct contrast, the structurally similar alkaloid solasodine yields only 22% inhibition, and the non-nitrogenous standard diosgenin achieves 41% inhibition under identical conditions . This differential is driven by tomatidine's superior suppression of NF-κB nuclear translocation and JNK activation .
| Evidence Dimension | Inhibition of nitrite production (iNOS pathway) |
| Target Compound Data | 66% inhibition (at 40 μM) |
| Comparator Or Baseline | Solasodine (22% inhibition) and Diosgenin (41% inhibition) |
| Quantified Difference | 3-fold higher inhibition than solasodine; 1.6-fold higher than diosgenin |
| Conditions | LPS-stimulated macrophages, 40 μM concentration |
Buyers developing anti-inflammatory formulations or studying NF-κB pathways should procure tomatidine over cheaper sapogenins to ensure maximum assay sensitivity and pathway suppression.
For researchers transitioning from in vitro assays to in vivo models, tomatidine offers a significantly safer toxicological profile than its close analog solasodine. In dietary studies using pregnant mice, solasodine induced significant systemic toxicity, reducing average fetal weight by 11.4% and causing severe hepatomegaly (liver weight to body weight ratio increased by 16.8% in non-pregnant models)[1]. Tomatidine, lacking the 5,6-double bond in the B-ring, showed no significant difference from controls in fetal weight and induced a substantially lower liver weight impact (only 6.0% increase) [1].
| Evidence Dimension | Fetal weight reduction and hepatomegaly (liver weight increase) |
| Target Compound Data | No significant fetal weight reduction; 6.0% liver weight increase |
| Comparator Or Baseline | Solasodine (11.4% fetal weight reduction; 16.8% liver weight increase) |
| Quantified Difference | Complete elimination of significant teratogenic weight loss; 64% lower hepatomegaly impact |
| Conditions | In vivo mouse model (pregnant and non-pregnant), dietary administration |
Essential for procurement in preclinical animal studies where minimizing compound-induced systemic toxicity and confounding teratogenic effects is critical.
The procurement of the aglycone tomatidine is strictly required over its glycoside α-tomatine to ensure assay compatibility when targeting intracellular mechanisms. α-Tomatine acts as a saponin, complexing with membrane cholesterol to induce rapid permeabilization; it causes ~50% cell lysis at just 3.5 μM within 24 hours in CT-26 cell lines [1]. Tomatidine, stripped of the lycotetraose moiety, does not permeabilize membranes or cause cytosolic enzyme leakage, allowing it to penetrate cells and modulate internal targets without inducing broad, non-specific necrosis [2].
| Evidence Dimension | Membrane permeabilization and cytotoxicity |
| Target Compound Data | Maintains membrane integrity; non-lytic at functional concentrations |
| Comparator Or Baseline | α-Tomatine (~50% cell lysis at 3.5 μM) |
| Quantified Difference | Shift from rapid membrane disruption (glycoside) to membrane-permeable and non-lytic (aglycone) |
| Conditions | In vitro cell culture (CT-26 cells and Phytomonas models) |
Buyers must specify the aglycone (tomatidine) for any live-cell assays requiring prolonged cell viability and intracellular receptor engagement.
Tomatidine exhibits a highly specific bacteriostatic profile that ensures formulation compatibility with existing antibiotics, an effect that cannot be replicated by its parent glycoside. While broad-spectrum membrane disruptors kill indiscriminately, tomatidine specifically targets the ATP synthase subunit C of Staphylococcus aureus small-colony variants (SCVs) [1]. In comparative studies, only the aglycone tomatidine showed specific growth inhibition of SCVs and improved the efficacy of aminoglycoside antibiotics by up to 16-fold against persistent strains, an effect lost or masked by the general cytotoxicity of α-tomatine [1].
| Evidence Dimension | SCV-specific growth inhibition and antibiotic synergy |
| Target Compound Data | Specific SCV inhibition; up to 16-fold enhancement of aminoglycosides |
| Comparator Or Baseline | α-Tomatine (general membrane disruption, lacks SCV-specific synergy) |
| Quantified Difference | 16-fold improvement in aminoglycoside efficacy specific to the aglycone |
| Conditions | S. aureus SCV in vitro co-culture with aminoglycosides |
Makes tomatidine a unique, high-value procurement target for researchers formulating synergistic treatments for chronic, antibiotic-resistant biofilm infections.
Because tomatidine safely penetrates cell membranes without the lytic toxicity of α-tomatine, it is the premier steroidal alkaloid for in vitro and in vivo models of skeletal muscle atrophy. It is specifically procured to stimulate mTORC1 signaling, driving protein accumulation and muscle cell growth without confounding systemic hepatotoxicity [1].
Tomatidine's highly specific action against the ATP synthase of Staphylococcus aureus SCVs makes it an essential compound for chronic infection research. It is used as an adjuvant to potentiate aminoglycoside antibiotics by up to 16-fold, a precision application where broad-spectrum saponins would fail [2].
Due to its superior suppression of NF-κB and JNK pathways—outperforming both solasodine and diosgenin by up to 3-fold—tomatidine is the optimal steroidal baseline for evaluating iNOS and COX-2 inhibition in LPS-stimulated macrophage assays[3].
As a safer, non-teratogenic alternative to solasodine, tomatidine serves as a high-value starting material for the semi-synthesis of specialized steroidal drugs, where the presence of the F-ring secondary amine is required but the B-ring double bond's toxicity must be avoided[4].
Acute Toxic;Irritant